Differentiation Based on Regiospecific Methylation for Scaffold Optimization
In the development of JNK3 inhibitors, an indazole core was utilized. While the target compound is a specific 2,3-dimethyl building block, SAR studies on closely related indazole scaffolds demonstrate that the 2,3-dimethyl pattern is a key structural feature that can be exploited for optimizing drug-like properties, including potency, selectivity, and brain penetration [1]. A related lead compound, 29, a potent JNK3 inhibitor (IC50 = 0.005 μM), demonstrated high stability in human liver microsomes (t1/2 = 92 min) and high oral bioavailability with brain penetration (brain/plasma ratio: 56%) [1]. This indicates that the indazole core with specific substitutions is a viable starting point for achieving desirable in vivo profiles. The target compound, 2,3-dimethyl-2H-indazole-6-carboxylic acid, serves as a foundational building block to introduce this specific substitution pattern for such optimization studies.
| Evidence Dimension | Impact of indazole scaffold on drug-like properties in a lead series |
|---|---|
| Target Compound Data | 2,3-dimethyl-2H-indazole core as a synthetic precursor |
| Comparator Or Baseline | Other heterocyclic scaffolds or unsubstituted indazoles |
| Quantified Difference | Potency: IC50 = 0.005 μM; Microsomal stability: t1/2 = 92 min; Brain/plasma ratio: 56% |
| Conditions | In vitro kinase inhibition, human liver microsome stability, and in vivo mouse PK study |
Why This Matters
This demonstrates that the indazole core, especially when optimized with specific substitutions like the 2,3-dimethyl pattern, can yield lead compounds with exceptional potency and favorable pharmacokinetic properties.
- [1] Feng, Y., Park, H., Ryu, J. C., & Yoon, S. O. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1669–1676. View Source
